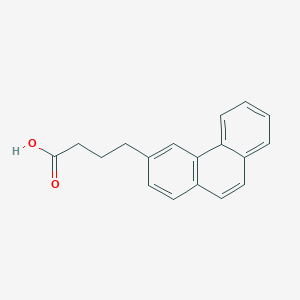

4-(3-Phenanthryl)butanoic acid

Descripción general

Descripción

El inhibidor Nef-IN-1 del VIH-1 es un inhibidor de molécula pequeña diseñado específicamente para dirigirse a la proteína Nef del Virus de Inmunodeficiencia Humana tipo 1 (VIH-1). La proteína Nef juega un papel crucial en la patogénesis del VIH-1 al mejorar la replicación viral, promover la evasión inmunitaria y modular varias vías de señalización de las células huésped . Al inhibir Nef, el inhibidor Nef-IN-1 del VIH-1 tiene como objetivo reducir la infectividad viral y mejorar el reconocimiento inmunitario de las células infectadas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del inhibidor Nef-IN-1 del VIH-1 normalmente implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. Una ruta sintética común incluye:

Formación de la estructura central: La estructura central del inhibidor Nef-IN-1 del VIH-1 se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura central para mejorar la afinidad de unión y la especificidad con la proteína Nef.

Reacción de acoplamiento final: El producto final se obtiene a través de una reacción de acoplamiento, que a menudo implica el uso de agentes de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y la 1-hidroxi-benzotriazol (HOBt).

Métodos de producción industrial: La producción industrial del inhibidor Nef-IN-1 del VIH-1 implica la ampliación de la ruta sintética al tiempo que se garantiza un alto rendimiento y pureza. Esto normalmente incluye:

Optimización de las condiciones de reacción: Las condiciones de reacción como la temperatura, el solvente y el tiempo de reacción se optimizan para maximizar el rendimiento.

Purificación: El producto final se purifica utilizando técnicas como la recristalización, la cromatografía y la destilación para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor Nef-IN-1 del VIH-1 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales, normalmente utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Reactivos de oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reactivos de reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Nucleófilos como las aminas, electrófilos como los haluros de alquilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

El inhibidor Nef-IN-1 del VIH-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar las propiedades químicas y la reactividad de los inhibidores de Nef.

Biología: Se emplea en estudios de biología celular y molecular para investigar el papel de Nef en la patogénesis del VIH-1 y las interacciones con las células huésped.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de la infección por VIH-1 al inhibir la replicación viral mediada por Nef y la evasión inmunitaria.

Industria: Se utiliza en el desarrollo de nuevos fármacos antirretrovirales que se dirigen a la proteína Nef.

Mecanismo De Acción

El inhibidor Nef-IN-1 del VIH-1 ejerce sus efectos uniéndose a la proteína Nef e inhibiendo su interacción con las moléculas de señalización de las células huésped. Los principales objetivos moleculares y vías involucradas incluyen:

Señalización del receptor de células T: Nef modula la señalización del receptor de células T al alterar el tráfico intracelular de los componentes de la señalización.

Sistema de proteasoma de ubiquitina: Nef regula la estabilidad de varias proteínas celulares a través del sistema de proteasoma de ubiquitina.

Evasión inmunitaria: Nef reduce la expresión de moléculas del complejo principal de histocompatibilidad de clase I (MHC-I), lo que ayuda a la evasión inmunitaria.

Comparación Con Compuestos Similares

El inhibidor Nef-IN-1 del VIH-1 es único en su objetivo específico de la proteína Nef. Los compuestos similares incluyen:

Compuestos de unión a Nef basados en hidroxipirazol: Estos compuestos también se dirigen a la proteína Nef, pero pueden tener diferentes afinidades de unión y especificidades.

Inhibidores de Nef basados en PROTAC: Estos inhibidores utilizan un enfoque de quimera de orientación a proteólisis (PROTAC) para degradar la proteína Nef.

Inhibidores de Nef-SFK: Compuestos que inhiben la interacción entre Nef y las quinasas de la familia Src (SFK), bloqueando así las vías de señalización mediadas por Nef.

Actividad Biológica

4-(3-Phenanthryl)butanoic acid (CAS No. 13728-56-8) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a phenanthrene moiety, which is known for its ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butanoic acid chain attached to a phenanthryl group, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

These activities are primarily attributed to the compound's ability to modulate enzyme activity and receptor interactions within biological systems.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing pain perception and inflammatory responses.

- Metabolic Pathways : The presence of the phenanthryl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anti-inflammatory Studies : A study on structurally similar compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation. The results indicated that modifications in the phenanthryl structure could enhance anti-inflammatory activity.

- Analgesic Activity : Research has shown that derivatives of butanoic acid exhibit analgesic properties through modulation of the central nervous system's pain pathways. The phenanthryl group may contribute to this effect by enhancing binding affinity to pain receptors.

- Antimicrobial Testing : Preliminary tests on related compounds revealed promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

4-phenanthren-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIVWTWKIQOBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160129 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13728-56-8 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.